1,1,2,2-Tetrachloroethane-d2

Catalog No.
S1893446
CAS No.
33685-54-0
M.F
C2H2Cl4
M. Wt
169.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrachloroethane-d2

CAS Number

33685-54-0

Product Name

1,1,2,2-Tetrachloroethane-d2

IUPAC Name

1,1,2,2-tetrachloro-1,2-dideuterioethane

Molecular Formula

C2H2Cl4

Molecular Weight

169.9 g/mol

InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D

InChI Key

QPFMBZIOSGYJDE-QDNHWIQGSA-N

SMILES

C(C(Cl)Cl)(Cl)Cl

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl

Isomeric SMILES

[2H]C(C([2H])(Cl)Cl)(Cl)Cl

The exact mass of the compound 1,1,2,2-Tetrachloroethane-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,2,2-Tetrachloroethane-d2 (CAS: 33685-54-0) is a highly deuterated (typically ≥99.5 atom % D) chlorinated solvent engineered primarily for advanced nuclear magnetic resonance (NMR) spectroscopy. Characterized by a high boiling point of 146 °C and excellent solvation power for both polar and non-polar organic compounds, it serves as a critical medium for analyzing materials that are insoluble at room temperature. Unlike standard volatile solvents, 1,1,2,2-tetrachloroethane-d2 maintains liquid-phase stability well above 100 °C, making it a procurement priority for laboratories conducting high-temperature polymer characterization, variable-temperature (VT) NMR studies, and the structural elucidation of rigid macromolecules or complex rotamers .

Substituting 1,1,2,2-tetrachloroethane-d2 with ubiquitous NMR solvents like Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6) frequently results in analytical failure for rigid or sterically hindered molecules [1]. CDCl3 has a low boiling point (61 °C), which restricts maximum NMR acquisition temperatures to approximately 50 °C; this is insufficient to dissolve highly crystalline polymers or overcome the activation energy barriers of rotamers, leading to severely broadened or 'missing' peaks[2]. Conversely, while DMSO-d6 offers a high boiling point, its highly polar nature renders it completely ineffective for solubilizing non-polar conjugated polymers, polyolefins, and fullerenes[3]. Undeuterated 1,1,2,2-tetrachloroethane is also non-viable for 1H NMR, as its massive proton signal obliterates the analyte's spectral region [1].

Extended Thermal Range for High-Temperature NMR

For the structural analysis of rigid polymers, the solvent must remain in the liquid phase at elevated temperatures without boiling or degrading. 1,1,2,2-Tetrachloroethane-d2 permits stable NMR acquisition at temperatures up to 120–130 °C, whereas CDCl3 is strictly limited to ~50 °C due to its 61 °C boiling point[1]. This ~70 °C advantage in operational temperature is critical for melting polymer aggregates and achieving the molecular tumbling rates required for sharp, resolvable NMR signals [2].

Evidence DimensionMaximum practical NMR acquisition temperature
Target Compound Data120–130 °C (Boiling point 146 °C)
Comparator Or BaselineCDCl3: ~50 °C (Boiling point 61 °C)
Quantified Difference~70 °C higher operational temperature range
ConditionsHigh-temperature 1H/13C NMR of rigid polycarbonates and conjugated polymers

Procurement of this solvent is mandatory for facilities analyzing high-molecular-weight polymers that precipitate or aggregate in standard room-temperature solvents.

Solubilization of Non-Polar and Conjugated Macromolecules

Many advanced materials, such as double-cable conjugated polymers and fullerenes used in organic solar cells, exhibit extreme hydrophobicity and rigid backbones. While high-boiling polar solvents like DMSO-d6 fail entirely to dissolve these materials, 1,1,2,2-Tetrachloroethane-d2 provides the necessary non-polar chlorinated solvation environment at 100 °C to achieve complete dissolution [1]. This enables clear 1H NMR spectra where polar alternatives yield 0% solubility and uninterpretable data [2].

Evidence DimensionSolubilization of hydrophobic rigid polymers at >100 °C
Target Compound DataComplete dissolution yielding sharp NMR signals
Comparator Or BaselineDMSO-d6: Insoluble / polymer precipitation
Quantified DifferenceEnables full spectral acquisition vs. complete analytical failure
Conditions1H NMR of fullerene-containing double-cable conjugated polymers at 100 °C

Buyers in materials science and organic electronics must select this solvent to ensure the successful structural verification of non-polar macromolecules.

Resolution of Complex Rotamers via Thermal Coalescence

Molecules with restricted bond rotations (rotamers), such as highly substituted amides or supramolecular assemblies, often display broad, overlapping, or missing peaks in 13C and 1H NMR at room temperature due to slow or intermediate exchange rates[1]. By utilizing 1,1,2,2-Tetrachloroethane-d2, researchers can heat samples to >90 °C, pushing the molecular dynamics into the fast-exchange regime. This thermal coalescence resolves multiple overlapping signals into a single, sharp set of peaks, a result impossible to achieve in CDCl3 due to its 61 °C boiling point [1].

Evidence DimensionSpectral resolution of rotameric mixtures
Target Compound DataSharp, coalesced single peaks at >90 °C
Comparator Or BaselineCDCl3: Broad, unresolvable multiple peak sets at 40–50 °C
Quantified DifferenceElimination of artificial multiplet complexity
ConditionsVariable-temperature (VT) NMR of sterically hindered diketopiperazine supramolecules

Prevents the mischaracterization of synthesized compounds by ensuring structural verification is not hindered by conformational dynamics.

Isotopic Purity for Quantitative Signal Clarity

For accurate integration in quantitative NMR (qNMR), the solvent background must be minimized. Commercial 1,1,2,2-Tetrachloroethane-d2 is synthesized to ≥99.5 atom % D isotopic purity, leaving only a trace residual proton signal at ~5.98 ppm . In contrast, attempting to use undeuterated 1,1,2,2-tetrachloroethane results in a massive solvent peak that completely obscures the 5.5–6.5 ppm region, masking critical alkene or aromatic analyte signals [1].

Evidence DimensionResidual solvent proton interference
Target Compound Data≤0.5% residual proton signal (≥99.5 atom % D)
Comparator Or BaselineUndeuterated 1,1,2,2-Tetrachloroethane: 100% proton signal interference
Quantified Difference>99.5% reduction in background solvent signal
ConditionsRoutine 1H NMR quantitative analysis

High isotopic purity is a strict procurement requirement to ensure accurate integration and prevent solvent peaks from masking target analyte signals.

High-Temperature Polymer Characterization

1,1,2,2-Tetrachloroethane-d2 is the solvent of choice for the NMR analysis of high-molecular-weight polymers, such as polycarbonates, polyolefins, and conjugated polymers. Because these materials often require temperatures exceeding 100 °C to fully dissolve and overcome aggregation, this solvent's 146 °C boiling point ensures stable, high-resolution spectra without solvent evaporation or boiling [1].

Variable-Temperature (VT) NMR for Conformational Dynamics

For synthetic chemists working with molecules that exhibit restricted bond rotation (e.g., sterically hindered amides, supramolecular assemblies, and complex pharmaceuticals), this solvent allows heating to >90 °C. This thermal energy forces rotamers into the fast-exchange regime, coalescing broad, overlapping peaks into sharp, interpretable signals[2].

Structural Elucidation of Rigid Organic Photovoltaic Materials

In the development of organic solar cells, materials like fullerene-derivatives and rigid double-cable conjugated polymers are highly non-polar and crystalline. 1,1,2,2-Tetrachloroethane-d2 provides the necessary combination of high-temperature stability and chlorinated non-polar solvation power to characterize these advanced materials, where polar high-boiling solvents like DMSO-d6 completely fail[3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

33685-54-0

Dates

Last modified: 08-16-2023

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